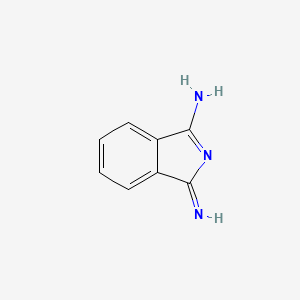

1,3-Diiminoisoindoline

説明

Historical Context and Evolution of 1,3-Diiminoisoindoline Research

The investigation of this compound and its derivatives dates back to the seminal work of Linstead and his colleagues in the 1950s. worldscientific.com Their initial research laid the foundation for understanding the chemistry of isoindoline-based compounds and their role as precursors to phthalocyanines. worldscientific.com Phthalocyanines are large, aromatic macrocyclic compounds that have been extensively studied for their vibrant colors and useful electronic properties. core.ac.uk

Early research focused on the fundamental synthesis and characterization of this compound. chemicalbook.com A common synthetic route involves the reaction of phthalonitrile (B49051) with ammonia (B1221849). chemicalbook.com Over the years, various modifications to this method have been developed to improve yields and expand the range of accessible derivatives. acs.org For instance, the use of catalysts like sodium formate (B1220265) and different solvent systems has been explored to optimize the reaction conditions. scribd.com

The evolution of research on this compound has been driven by the ever-expanding applications of its derivatives. The initial interest in phthalocyanine (B1677752) synthesis has broadened to include coordination chemistry, materials science, and medicinal chemistry. chemimpex.comresearchgate.net

Significance of this compound in Modern Chemical Synthesis and Materials Science

This compound stands as a pivotal intermediate in the synthesis of a diverse range of valuable compounds. chemimpex.com Its most prominent application is in the production of phthalocyanines, which are utilized as robust dyes and pigments in various industries. The synthesis of phthalocyanines often involves the self-condensation of this compound or its reaction with other precursors. cdnsciencepub.comcdnsciencepub.com

Beyond phthalocyanines, this compound serves as a versatile building block for creating advanced materials. chemimpex.com Its derivatives have been incorporated into polymers to enhance their thermal stability and other properties. In materials science, these compounds are explored for their potential in developing organic electronics and optical data storage materials. core.ac.ukacs.org

The reactivity of the imino groups in this compound allows for a wide range of chemical modifications, leading to the creation of novel molecules with tailored functionalities. This versatility makes it an indispensable tool for chemists seeking to design and synthesize new materials with specific properties. chemimpex.com

Overview of Key Research Areas and Interdisciplinary Impact

The scientific interest in this compound and its derivatives spans multiple disciplines, highlighting its broad impact.

Coordination Chemistry: this compound and its derivatives can act as ligands, binding to metal ions to form coordination complexes. researchgate.netisuct.ru These complexes are investigated for their catalytic activity and unique structural properties. chemimpex.com For example, derivatives like 1,3-bis(2'-benzimidazolylimino)isoindoline readily bind to transition metals such as iron, nickel, cobalt, copper, and zinc. researchgate.netscispace.com

Catalysis: The resulting metal complexes have shown promise as catalysts in various organic reactions. chemimpex.com For instance, iron(III) complexes have demonstrated catalytic activity in oxidation reactions. Palladium complexes derived from this compound have been successfully employed as catalysts in Suzuki-Miyaura cross-coupling reactions. acs.org

Medicinal Chemistry: Derivatives of this compound have emerged as compounds of interest in medicinal chemistry due to their diverse biological activities. Research has explored their potential as anticancer and anti-inflammatory agents. chemimpex.comchemimpex.com Notably, certain this compound carbohydrazide (B1668358) derivatives have shown potent antimalarial activity. nih.gov

Materials Science: The compound is instrumental in creating advanced materials. chemimpex.com Its role as a precursor to phthalocyanines, which have applications as photosensitizers in photodynamic therapy, is a significant area of research. uu.nl Furthermore, its derivatives are used to create polymers and dyes for various industrial applications. chemimpex.comchemimpex.com

Scope and Objectives of Current and Future Academic Investigations

Current and future research on this compound is focused on several key objectives:

Development of Novel Synthetic Methodologies: Researchers continue to explore more efficient and environmentally friendly ("green") methods for synthesizing this compound and its derivatives. researchgate.net This includes the use of new catalysts and solvent-free reaction conditions. researchgate.net

Exploration of New Applications: The potential applications of this compound-based compounds are constantly being expanded. This includes their use in the development of new catalysts for challenging chemical transformations, advanced materials for electronic and photonic devices, and novel therapeutic agents for various diseases. chemimpex.comacs.org

Understanding Structure-Property Relationships: A fundamental goal is to better understand the relationship between the molecular structure of this compound derivatives and their resulting properties. This knowledge is crucial for the rational design of new molecules with desired functionalities. nih.gov

Investigation of Complex Systems: Future research will likely focus on the incorporation of this compound-based units into more complex supramolecular structures and materials, such as dendrimers and metal-organic frameworks. iastate.edu

The ongoing investigations into this compound and its derivatives promise to yield further advancements in a wide range of scientific and technological fields.

Structure

3D Structure

特性

IUPAC Name |

3-iminoisoindol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVCEPSDYHAHLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC2=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044658 | |

| Record name | 1H-Isoindole-1,3(2H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3468-11-9, 57500-34-2 | |

| Record name | 1-Imino-1H-isoindol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3468-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Isoindol-3-amine, 1-imino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003468119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diiminoisoindoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516222 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindol-3-amine, 1-imino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Isoindole-1,3(2H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-imino-1H-isoindol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Diiminoisoindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3 Diiminoisoindoline and Its Derivatives

Classical and Evolving Synthetic Routes to 1,3-Diiminoisoindoline

The traditional syntheses of this compound have been refined over the years to improve yield, purity, and reaction conditions. These methods primarily rely on the reaction of phthalonitrile (B49051) with a nitrogen source.

The most direct and common method for synthesizing the parent this compound is the reaction of phthalodinitrile with ammonia (B1221849), a process known as ammonolysis. This reaction is typically performed in an alcohol solvent, such as methanol (B129727) or ethanol, and often requires a catalyst to proceed efficiently. google.comscribd.com

Optimization studies have focused on catalyst selection, solvent, temperature, and reaction time to maximize product yield and purity. A variety of basic catalysts, including alkali metals and their compounds like sodium methoxide, sodium hydroxide, and sodium formate (B1220265), have been shown to be effective. google.comscribd.com For instance, a method using a catalyst such as sodium formate in an alcohol solvent, with ammonia gas introduced at 50-60°C for 4-6 hours, has been reported to produce high yields. scribd.com Another patented method describes using 0.01% to 10% by weight of an alkali metal or alkali metal compound as a catalyst, with molar ratios of phthalodinitrile to solvent ranging from 1:1 to 1:15 and phthalodinitrile to ammonia from 1:0.3 to 1:13. google.com This process claims yields exceeding 100% (likely due to solvent or impurity retention before final drying) and a purity of 97.5%. google.com

The proposed mechanism for the base-catalyzed ammonolysis of phthalodinitrile involves the initial nucleophilic attack of an ammonia-derived species onto one of the nitrile groups of phthalodinitrile. This is followed by an intramolecular cyclization, where the newly formed amino group attacks the second nitrile group, leading to the formation of the five-membered isoindoline (B1297411) ring. Tautomerization then yields the final this compound product.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Sodium Formate | Alcohol | 50-60 | 4-6 | High | scribd.com |

| Sodium Hydroxide | Ethanol | 50 | 6 | >100* | google.com |

| Sodium Methoxide | Methanol | Reflux | 3 | ~82 | |

| None (autoclave) | Methanol | 100 | 5 | 98 | clockss.org |

* Yield reported as over 100%, likely indicating a crude product weight before complete drying.

To synthesize N-substituted derivatives of this compound, phthalodinitrile can be reacted directly with primary amines. This condensation reaction is a versatile method for introducing a wide range of functional groups onto the isoindoline core. oup.com The reaction is often catalyzed to improve yields and reaction rates.

Early work by Linstead established the foundation for these condensation reactions. acs.org Subsequent advancements have explored various catalysts to enhance efficiency. For example, anhydrous calcium chloride has been used to catalyze the reaction between phthalonitrile and anilines to produce bis-1,3-(arylimino)isoindolines. acs.org Elemental sulfur has also been reported as an effective catalyst for the reaction of phthalonitrile with both ammonia and primary amines, yielding various N,N'-disubstituted 1,3-diiminoisoindolines in excellent yields. oup.com

A significant limitation of using primary amines is the potential formation of a mixture of products, including mono- and N,N'-disubstituted amidines, alongside the desired diiminoisoindoline. dcu.ie Controlling the stoichiometry and reaction conditions is crucial to selectively obtain the desired symmetrically or dissymmetrically substituted products. acs.org While secondary amines readily yield N,N'-disubstituted amidines, primary amines can lead to less selective outcomes. dcu.ie Density functional theory (DFT) studies on the reaction with aromatic amines, like aniline, suggest the rate-determining step is the initial nucleophilic addition of the amine to a nitrile group, forming an amidine intermediate. researchgate.net This intermediate then undergoes intramolecular cyclization to form the isoindoline ring, a step that is significantly promoted by the presence of the amine. researchgate.net

The quest for milder reaction conditions, higher selectivity, and broader substrate compatibility has driven the exploration of novel catalytic systems for the synthesis of this compound and its derivatives. These modern approaches often employ transition metals, rare earth metals, or Lewis acids to facilitate the key bond-forming steps.

Rare earth metal complexes have emerged as potent catalysts for the formation of C–N bonds. rsc.org Specifically, mononuclear rare earth metal alkyl complexes bearing anilido-imino ligands have been successfully employed to catalyze the tandem addition and cyclization of substituted phthalonitriles with primary aromatic and aliphatic amines. rsc.orgrsc.orgresearchgate.net This method provides a convenient and atom-economical route to a variety of 1,3-diiminoisoindolines in moderate to excellent yields. rsc.orgrsc.orgnih.gov

The catalytic cycle is believed to involve the reaction of the rare earth metal complex with the amine to form an amido complex. This species then facilitates the nucleophilic attack of the amine onto the nitrile groups of phthalonitrile, followed by cyclization. Mechanistic studies involving the isolation of intermediate anilido yttrium complexes have provided support for this pathway. rsc.orgrsc.org Lanthanide triiodides (LnI₃) have also been shown to effectively catalyze the amination of phthalonitrile with primary amines, yielding 1,3-bis(alkylimino)isoindolines. researchgate.net

| Catalyst System | Substrates | Product Type | Yield | Reference |

| LRE(CH₂SiMe₃)₂ (RE=Gd, Y, Yb, Lu) | Phthalonitriles + Primary Amines | N-substituted 1,3-diiminoisoindolines | Moderate to Excellent | rsc.orgrsc.org |

| LnI₃ (Ln = Nd, Dy, Gd) | Phthalonitrile + Primary Amines | 1,3-Bis(alkylimino)isoindolines | Good | researchgate.net |

Lewis acids are widely used in organic synthesis to activate substrates towards nucleophilic attack. wikipedia.org In the context of this compound synthesis, Lewis acids can activate the nitrile groups of phthalonitrile, making them more electrophilic and susceptible to attack by amines. While the direct Lewis acid-catalyzed reaction of phthalonitrile with amines is a logical extension of known principles, specific literature detailing this for this compound is less common than for other catalytic methods. However, the use of salts like anhydrous calcium chloride in condensation reactions with anilines functions via Lewis acid catalysis. acs.org This approach highlights the potential for a broader range of Lewis acids, including those based on aluminum, boron, or zinc, to be applied in these syntheses. wikipedia.orgnih.gov The challenge often lies in catalyst turnover, as the product itself can be a potent ligand, potentially sequestering the Lewis acid catalyst. wikipedia.org

A more recent and sophisticated approach to synthesizing substituted 1,3-diiminoisoindolines involves transition metal-catalyzed C-H bond activation. nih.govrsc.org This strategy creates the isoindoline core by forming C-C or C-N bonds from readily available C-H bonds, offering high atom economy.

One notable example is a rhenium-catalyzed synthesis that proceeds via the insertion of carbodiimides into an aromatic C-H bond of an imidate. nih.govnih.govresearchgate.net This novel method allows for the facile preparation of unsymmetrical 1,3-diiminoisoindolines in good to excellent yields. nih.govresearchgate.net Rhodium(III) catalysts have also been extensively used in C-H activation and annulation reactions to build various heterocyclic structures, and similar strategies could be envisioned for isoindoline synthesis. researchgate.netacs.orgacs.org These advanced catalytic methods represent the cutting edge of synthetic chemistry, enabling the construction of complex molecular architectures from simple precursors. rsc.org

Catalytic Synthesis Approaches: Exploration of Novel Catalytic Systems

Reaction Condition Optimization and Yield Enhancement

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound and its derivatives. Key parameters that are frequently adjusted include the choice of catalyst, solvent, temperature, and reaction time.

A variety of catalysts have been explored to improve reaction efficiency. A Chinese patent details a method for synthesizing this compound from phthalonitrile and ammonia using an alkali metal or alkali metal compound (such as sodium formate or sodium hydroxide) as a catalyst in an alcohol solvent scribd.comgoogle.com. The reaction, conducted at 50-60°C for 4-6 hours, is reported to achieve high yields and purity (97-97.6%) scribd.comgoogle.com.

The use of rare earth metal complexes, such as those based on yttrium, has proven effective for the synthesis of various substituted 1,3-diiminoisoindolines, providing moderate to excellent yields researchgate.netresearchgate.net. Similarly, rhenium-catalyzed C-H activation methods for producing unsymmetrical derivatives also report good to excellent yields under optimized conditions researchgate.netacs.org.

The table below presents a summary of various reaction conditions and the corresponding yields for the synthesis of this compound and its derivatives, illustrating the impact of optimization.

| Starting Material | Catalyst/Reagents | Solvent | Temperature | Time | Yield | Reference |

| Phthalonitrile | Sodium Hydroxide, Ammonia | Ethanol | 50°C | 6 hours | ~106-107% (purity 97-97.6%) | scribd.com |

| Phthalonitrile | Sodium Formate, Ammonia | Alcohol | 50-60°C | 4-6 hours | >106% | scribd.com |

| This compound, 3-Amino-2,6-dioxopiperidine trifluoroacetate | Triethylamine | THF | Reflux | 98 hours | 76.1% | nih.gov |

| Aromatic Imidates, Carbodiimides | Re₂(CO)₁₀ | Toluene | 160°C | 24 hours | Good to Excellent | acs.org |

| Substituted Phthalonitriles, Primary Amines | Yttrium Complexes | Toluene | - | - | Moderate to Excellent | researchgate.netresearchgate.net |

| Phthalonitrile, Primary Amines | Elemental Sulfur | - | - | - | Excellent | researchgate.net |

*Note: The reported yields exceeding 100% in the patent literature may refer to the mass of the crude product before purification or be based on a calculation method that includes residual solvent or by-products. The purity is reported as 97-97.6% by HPLC.

Advanced Spectroscopic and Structural Elucidation of 1,3 Diiminoisoindoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1,3-diiminoisoindoline. It provides critical information about the chemical environment of hydrogen and carbon atoms, confirms the tautomeric form present in solution, and reveals the dynamic nature of the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide definitive evidence for the structure of this compound. In a solvent such as DMSO-d₆, the molecule exhibits distinct signals corresponding to its aromatic and imino/amino protons and carbons.

The ¹H NMR spectrum in DMSO-d₆ shows a multiplet around 7.82 ppm and another at 7.55 ppm, which are assigned to the protons on the aromatic benzene ring. A notable feature is a broad singlet observed at approximately 8.52 ppm, integrating to three protons. This signal corresponds to the N-H protons of the molecule rsc.org.

The ¹³C NMR spectrum provides further structural confirmation. In DMSO-d₆, signals for the aromatic carbons appear at 130.19 ppm and 120.98 ppm. The carbon atoms of the isoindoline (B1297411) core are observed at 169.95 ppm and 137.02 ppm rsc.org. The chemical shifts are consistent with the proposed amino-imino tautomeric form being predominant in solution.

| Nucleus | Chemical Shift (δ) in DMSO-d₆ [ppm] | Assignment |

|---|---|---|

| ¹H | 8.52 (br s, 3H) | N-H Protons |

| ¹H | 7.82 (m, 2H) | Aromatic Protons |

| ¹H | 7.55 (m, 2H) | Aromatic Protons |

| ¹³C | 169.95 | C=N / C-N (Isoindoline Core) |

| ¹³C | 137.02 | Quaternary Aromatic Carbon |

| ¹³C | 130.19 | Aromatic CH |

| ¹³C | 120.98 | Aromatic CH |

Deuterium (D) exchange studies using NMR are instrumental in identifying labile protons, such as those attached to heteroatoms like nitrogen. In this compound, the protons attached to the nitrogen atoms are acidic and can be exchanged with deuterium.

When a small amount of deuterium oxide (D₂O) is added to a solution of this compound in a solvent like DMSO-d₆, the N-H protons undergo exchange with deuterium atoms. Consequently, the broad ¹H NMR signal at 8.52 ppm, which corresponds to these three N-H protons, would decrease in intensity or disappear entirely rsc.org. This experiment unequivocally confirms the assignment of this peak to the exchangeable N-H protons and provides further evidence for the amino-imino tautomeric structure.

Dynamic NMR (DNMR) spectroscopy, particularly variable-temperature (VT-NMR) studies, can be used to investigate conformational dynamics such as restricted rotation around bonds. In derivatives of this compound, studies have revealed a significant double bond character in the exocyclic carbon-nitrogen bonds worldscientific.com. This partial double bond character restricts free rotation, leading to a rotational barrier.

This phenomenon can be observed by monitoring NMR spectra at different temperatures. At low temperatures where the rotation is slow on the NMR timescale, distinct signals for different conformers may be observed. As the temperature increases, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single averaged signal at a specific temperature known as the coalescence temperature. From this data, the free energy of activation (ΔG‡) for the rotational barrier can be calculated using the Eyring equation unibas.it. For example, in a related macrocycle formed from diiminoisoindoline, a ΔG‡ of 44.6 kJ/mol was measured for a proton exchange process, demonstrating the utility of VT-NMR in quantifying such dynamic behavior acs.org.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The IR spectrum of this compound displays key absorption bands that confirm the presence of its main structural features.

The spectrum is characterized by a significant absorption band around 3150 cm⁻¹, which is attributed to the stretching vibrations of the N-H bonds chemicalbook.com. The presence of C=N imine groups and C=C bonds within the aromatic ring gives rise to stretching vibrations in the 1680-1500 cm⁻¹ region. Aromatic C-H stretching typically appears just above 3000 cm⁻¹ libretexts.org. Additionally, a band has been noted at 690 cm⁻¹ in the fingerprint region, which is associated with out-of-plane bending modes chemicalbook.com.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3150 | N-H Stretch |

| 1680-1500 | C=N and Aromatic C=C Stretch |

| ~690 | Out-of-plane Bending |

Electronic Spectroscopy: UV-Vis Absorption and Luminescence Emission

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. This compound exhibits strong absorption in the ultraviolet region, corresponding to π → π* transitions within its conjugated system nih.gov. The UV spectrum shows distinct absorption maxima at approximately 251 nm, 256 nm, and 303 nm chemicalbook.com.

While this compound itself is primarily known as a precursor and not a strong emitter, its derivatives have been shown to possess interesting luminescence properties. The core structure serves as a chromophore that, with appropriate substitution, can be modified to create fluorescent dyes. For instance, the reaction of this compound with CH-acidic compounds can produce intensely colored orange or red pigments wikipedia.org. This demonstrates that the electronic structure of the isoindoline core is amenable to modification for the development of luminescent materials.

Quantitative analysis of UV-Vis absorption is expressed through the molar extinction coefficient (ε), which is a measure of how strongly a substance absorbs light at a given wavelength. For this compound, the reported extinction coefficients are significant, indicating strong electronic transitions. The absorption bands at 251 nm and 256 nm have a molar extinction coefficient of approximately 12,500 M⁻¹cm⁻¹, while the band at 303 nm has an ε value of 4,600 M⁻¹cm⁻¹ chemicalbook.com.

The efficiency of a substance's fluorescence is quantified by its fluorescence quantum yield (Φf), defined as the ratio of photons emitted to photons absorbed. Although the quantum yield for the unsubstituted this compound is not prominently reported, various fluorescent derivatives have been synthesized. The quantum yield of these related compounds can be quite high, underscoring the potential of the diiminoisoindoline scaffold in the design of efficient fluorophores for various applications.

| Absorption Maximum (λₘₐₓ) | Molar Extinction Coefficient (ε) [M⁻¹cm⁻¹] |

|---|---|

| 251 nm | 12,500 |

| 256 nm | 12,500 |

| 303 nm | 4,600 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for confirming the molecular identity of this compound and for probing its stability and decomposition pathways under energetic conditions.

High-resolution mass spectrometry (HRMS) is critical for the unambiguous determination of the elemental composition of this compound. Techniques such as Electrospray Ionization (ESI) coupled with advanced mass analyzers like the Orbitrap are utilized to obtain highly accurate mass measurements.

The molecular formula of this compound is C₈H₇N₃, corresponding to a monoisotopic mass of 145.063997 u. HRMS instruments can measure this mass with high precision, typically within a few parts per million (ppm), allowing for confident differentiation from other species with the same nominal mass. For instance, online mass spectral databases like mzCloud contain high-resolution data for this compound, including tandem mass spectra (MS/MS or MS²) acquired on a Q Exactive Orbitrap instrument. mdpi.com This availability indicates that the compound has been subjected to detailed fragmentation analysis.

Loss of Ammonia (B1221849) (NH₃): A common fragmentation pathway for primary amines, leading to a significant fragment ion.

Ring Cleavage: Fragmentation of the isoindoline core structure.

Loss of HCN or HNC: Characteristic fragmentation of nitrogen-containing heterocyclic compounds.

The analysis of these fragmentation patterns, aided by the high mass accuracy of HRMS, allows for the detailed structural confirmation of synthesized this compound and the identification of related impurities or degradation products.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₇N₃ |

| Monoisotopic Mass | 145.063997 u |

| Ionization Mode | ESI (Electrospray Ionization) |

| Precursor Ion | [M+H]⁺ |

| Mass Analyzer | Orbitrap |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a "soft" ionization technique particularly useful for analyzing non-volatile and thermally labile molecules, minimizing fragmentation and predominantly showing the molecular ion. scribd.com While this technique is extensively used for the characterization of larger macromolecules derived from this compound, such as phthalocyanines and porphyrins, its direct application to this compound itself is less commonly reported in the literature. researchpublish.com

For phthalocyanine (B1677752) synthesis, where this compound is a key precursor, MALDI-TOF is an invaluable tool for characterizing the final macrocyclic products and any oligomeric byproducts. researchpublish.com The analysis of the precursor by MALDI-TOF would be expected to show a strong signal for the molecular ion [M]⁺ or protonated molecule [M+H]⁺, confirming its mass and purity before its use in subsequent reactions. The choice of matrix is crucial in MALDI-TOF to ensure efficient energy transfer and ionization without inducing unwanted fragmentation.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive proof of structure by mapping the electron density of a crystalline solid, revealing precise atomic positions, bond lengths, bond angles, and intermolecular interactions. For a molecule like this compound, which exhibits tautomerism and polymorphism, this technique is indispensable.

Crystallographic studies have been pivotal in resolving the tautomeric and conformational ambiguity of this compound. Research by Zhang et al. revealed the existence of two polymorphs of this compound. researchgate.netisroset.org Crucially, both crystalline forms exist in the amino-imino tautomeric form (3-iminoisoindol-1-amine) rather than the symmetric this compound structure.

The two polymorphs are distinguished by their conformational isomers:

Polymorph 1 (Conformational Isomorph): This form consists of a 1:1 mixture of syn- and anti-isomers within the crystal lattice.

Polymorph 2 (Conformational Polymorph): This form contains exclusively the syn-isomer. researchgate.netisroset.org

The syn and anti conformations refer to the relative orientation of the exocyclic C=N bond and the endocyclic N-H bond. The ability of the molecule to adopt different conformations within the crystal lattice highlights its structural flexibility and the subtle energetic balance between different packing arrangements.

The solid-state architecture of this compound is heavily influenced by a network of intermolecular hydrogen bonds. The crystallographic study by Zhang et al. provides a detailed description of these interactions for the polymorph containing both syn and anti conformers. isroset.org

The hydrogen bonding scheme is intricate and creates a stable, layered structure. Key features include:

Dimer Formation: Both syn and anti isomers form centrosymmetric dimer pairs through R²₂(8) hydrogen bonds. This common graph set notation indicates a ring formed by two donor (D) and two acceptor (A) atoms, with eight atoms in the ring. In this case, one of the amino hydrogen atoms acts as the donor, and the isoindoline ring nitrogen atom of a neighboring molecule acts as the acceptor. isroset.org

Chain Formation: These dimer pairs are further linked into an infinite C(12) chain of hydrogen bonds. This chain involves the second amino hydrogen atom as the donor and the exocyclic imino nitrogen atom as the acceptor. isroset.org

These hydrogen bonding motifs are fundamental to the stability of the crystal lattice and dictate the packing of the molecules in the solid state.

Table 2: Hydrogen Bonding Interactions in this compound Crystal Structure

| Interaction Type | Donor | Acceptor | Graph Set | Description |

| Dimerization | Amino N-H | Ring Nitrogen | R²₂(8) | Forms centrosymmetric pairs of both syn and anti isomers. isroset.org |

| Chain Formation | Amino N-H | Imino Nitrogen | C(12) | Links the dimer pairs into an infinite chain. isroset.org |

This compound and its derivatives are excellent ligands for a variety of metal ions, forming stable coordination complexes. chemimpex.com X-ray diffraction is the definitive method for determining the precise coordination geometry of these metal-ligand complexes, providing data on coordination numbers, bond lengths, and bond angles.

Studies on BPI complexes reveal a range of coordination geometries depending on the metal ion:

Distorted Octahedral Geometry: In a cobalt(III) complex, [Co(BPI)₂]⁺, the two tridentate BPI ligands coordinate meridionally to the central cobalt ion, resulting in a distorted octahedral geometry. researchgate.net

Square Planar Geometry: A copper(II) complex with a BPI derivative features a Cu(II) center in an approximately square planar environment, coordinated to three nitrogen atoms from the ligand and one oxygen atom from a bridging carbonate group. researchgate.net

Polymorphism and Tautomerism Studies in this compound

The structural characterization of this compound reveals a fascinating interplay of polymorphism and tautomerism, phenomena that are crucial for understanding its chemical behavior and properties in different physical states.

Polymorphism in the Solid State

In the solid state, this compound exists predominantly in its amino-imino tautomeric form, which is 3-amino-1H-isoindol-1-imine. Research has identified two distinct polymorphs of this tautomer. researchgate.net These polymorphs are classified as conformational polymorphs, meaning they differ in the spatial arrangement of the molecules within the crystal lattice.

One polymorph is a conformational isomorph that consists of a 1:1 mixture of syn and anti isomers. The second polymorph is a conformational polymorph that contains only the syn-isomer. researchgate.net The existence of these different crystalline forms is significant as polymorphism can influence key physical properties of a compound, such as solubility, melting point, and stability.

While the existence of these two polymorphs is established, detailed crystallographic data from single-crystal X-ray diffraction studies are essential for a complete structural description. The table below summarizes the key characteristics of the identified polymorphs.

| Polymorph | Isomer Composition | Key Structural Feature |

|---|---|---|

| Polymorph 1 | 1:1 mixture of syn- and anti-isomers | Conformational isomorph |

| Polymorph 2 | Exclusively the syn-isomer | Conformational polymorph |

Tautomerism in Solution

In solution, this compound exhibits tautomerism, where it exists as an equilibrium mixture of at least two forms: the this compound form and the more stable 3-amino-1H-isoindol-1-imine tautomer. The position of this equilibrium is significantly influenced by the solvent.

Nuclear Magnetic Resonance (NMR) spectroscopy studies have been instrumental in elucidating this tautomeric relationship. In a polar aprotic solvent like dimethyl sulfoxide-d6 (DMSO-d6), the equilibrium heavily favors the 3-amino-1H-isoindol-1-imine tautomer. researchgate.net Specifically, the ratio of the amino-imino tautomer (3-amino-1H-isoindol-1-imine) to the diimino tautomer (this compound) has been determined to be approximately 5:1. researchgate.net This preference for the amino-imino form in solution is a critical aspect of its reactivity and interaction with other molecules. The predominance of the amino tautomer is also observed in other solvents like deuterated chloroform (B151607) (CDCl3), deuterated water (D2O), and deuterated methanol (B129727) (CD3OD). researchgate.net

The two primary tautomers in equilibrium are depicted below:

Tautomer A: this compound

Tautomer B: 3-Amino-1H-isoindol-1-imine

Detailed analysis of ¹H and ¹³C NMR spectra allows for the identification and quantification of each tautomer in solution. The chemical shifts are characteristic for the different electronic environments of the protons and carbon atoms in each tautomeric form. The following table presents a summary of the tautomeric equilibrium in DMSO-d6.

| Tautomer | Structure Name | Predominance in DMSO-d6 | Approximate Ratio |

|---|---|---|---|

| A | This compound | Minor | 1 |

| B | 3-Amino-1H-isoindol-1-imine | Major | 5 |

The study of polymorphism and tautomerism in this compound is crucial for controlling its synthesis, purification, and application, particularly in the formation of pigments and other advanced materials where precise molecular structure dictates the final properties.

Theoretical and Computational Chemistry of 1,3 Diiminoisoindoline

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of 1,3-diiminoisoindoline at a molecular level. These methods model the electronic structure to predict its properties and reaction pathways.

Density Functional Theory (DFT) has become a principal tool for investigating the molecular and electronic properties of this compound and its derivatives. DFT methods are favored for their balance of computational cost and accuracy in predicting geometries and energies. diva-portal.org Studies on related isoindoline (B1297411) systems frequently employ the B3LYP functional with basis sets such as 6-31G(d) or the more extensive 6-311+g(d,p) to perform geometry optimizations and calculate NMR parameters. nih.govresearchgate.net

Computational studies on substituted 1,3-diiminoisoindolines have been performed to determine the most stable tautomeric forms in the gas phase. rsc.org These calculations are crucial for understanding the fundamental structure and stability of the core isoindoline scaffold. The results from these DFT studies, including optimized bond lengths, bond angles, and charge distributions, provide a detailed picture of the molecule's ground-state electronic configuration.

Table 1: Representative DFT Functionals and Basis Sets Used in Isoindoline Research

| Computational Task | Functional | Basis Set | Application |

|---|---|---|---|

| Geometry Optimization | B3LYP | 6-31g(d,p) | Tautomer analysis of derivatives nih.gov |

| NMR Parameters | B3LYP | 6-311+g(d,p) | Tautomer analysis of derivatives nih.gov |

| Photophysical Properties | B3LYP | 6-31G(d) | Analysis of substituted isoindoles researchgate.net |

Ab initio molecular orbital theories, which are based on first principles without empirical parameterization, provide a high level of accuracy for studying tautomeric equilibria. The tautomerism of this compound is a critical aspect of its chemistry, as the molecule can exist in different forms, such as the diimino and the amino-imino tautomers.

Studies have shown that while the diketo forms of oxygen-containing analogues like phthalimide (B116566) are the most stable, the introduction of nitrogen atoms significantly alters the energetic landscape. researchgate.net For the this compound system, calculations indicate that the amino-imino forms have comparable stability to the diimino forms. researchgate.net This near-equal stability suggests that the tautomeric equilibrium can be sensitive to environmental factors like solvent and substitution. High-level calculations, such as those employing the 6-31G* basis set and incorporating electron correlation effects via Møller-Plesset perturbation theory (MP2), are used to accurately determine the relative energies of these tautomers. researchgate.net

Frontier Molecular Orbital (FMO) theory is essential for explaining the reactivity and electronic transitions of molecules. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's electron-donating ability, while the LUMO energy indicates its electron-accepting capacity. The HOMO-LUMO energy gap is a key parameter that influences the molecule's stability and its UV-Vis absorption profile.

For derivatives of this compound, such as benziphthalocyanines, FMO analysis performed at the B3LYP/6-31G(d) level of theory reveals that the strong, low-energy absorption bands are primarily due to the HOMO→LUMO transition. researchgate.net The nodal patterns and energy levels of these orbitals are used to rationalize the observed optical and electrochemical properties. nih.gov In many isoindoline-based chromophores, the lowest energy electronic transitions are confirmed to be dominated by the HOMO-LUMO transition, highlighting the utility of FMO analysis in materials science. rsc.orgworldscientific.com

Table 2: Key Findings from FMO Analysis of Isoindoline Derivatives

| Derivative Class | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Benziphthalocyanines | B3LYP/6-31G(d) | Low-energy absorption is a HOMO-LUMO transition. researchgate.net | researchgate.net |

| Ylideneisoindolinones | TD-DFT | Lower energy absorbances are primarily HOMO-LUMO transitions. worldscientific.com | worldscientific.com |

Conformational Analysis and Energy Landscape Mapping

The flexibility of the this compound structure allows for different conformations, which can influence its chemical and physical properties. Conformational analysis involves mapping the potential energy surface of the molecule to identify stable conformers and the energy barriers for interconversion.

Computational studies, including those on carbohydrazide (B1668358) derivatives, have explored the configurational and conformational aspects of the this compound scaffold. researchgate.net Semi-empirical methods like AM1 have been used to calculate the transition states corresponding to conformational changes, providing insight into the energy barriers between different spatial arrangements. researchgate.net For related imino(dialkylamino)isoindolines, rotational barriers have been systematically calculated by incrementally changing key torsion angles (e.g., N-C-N-C) and optimizing the remaining geometry, thus mapping the energy landscape associated with bond rotation. worldscientific.com

Solvent Effects on Tautomeric Equilibria using PCM Formalism

The tautomeric equilibrium of this compound is significantly influenced by the surrounding solvent environment. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate these solvent effects by representing the solvent as a continuous dielectric medium. mdpi.com

This formalism has been applied within ab initio MO theory to investigate how different solvents affect the relative stabilities of tautomers. researchgate.net Calculations have demonstrated that tautomeric conversions involving proton transfer have a lower energy barrier in the presence of a protic solvent, indicating that the solvent can actively participate in the isomerization process. researchgate.net DFT calculations on derivatives have also incorporated the PCM formalism, using specific solvents like chloroform (B151607) or tetrahydrofuran (B95107) (THF), to model realistic solution-phase conditions for geometry optimizations and property calculations. nih.govworldscientific.com These studies underscore the necessity of including solvent effects for accurate predictions of tautomeric preferences in solution.

Simulation of Spectroscopic Data (IR, UV-Vis) and Comparison with Experimental Results

A critical validation of theoretical models is their ability to reproduce experimental spectroscopic data. Computational methods are routinely used to simulate infrared (IR) and ultraviolet-visible (UV-Vis) spectra for this compound and its derivatives.

Calculated IR and electronic spectra for the parent this compound molecule have been shown to be in satisfactory agreement with experimental measurements. researchgate.net For more complex systems derived from this core structure, Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating electronic absorption (UV-Vis) spectra. researchgate.net These TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. Comparisons between simulated and experimental spectra for various chromophores have shown good agreement, confirming that the computational models accurately describe the electronic transitions responsible for the observed colors. researchgate.netresearchgate.netrsc.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Phthalimide |

| Benziphthalocyanine |

| Ylideneisoindolinone |

| Heliphyrin |

| This compound carbohydrazide |

Reaction Mechanisms and Chemical Transformations of 1,3 Diiminoisoindoline

Elucidation of Core Reaction Pathways

The core reaction pathways of 1,3-diiminoisoindoline are dictated by the reactivity of its imino groups. These pathways include oxidation, reduction, and substitution reactions, leading to a diverse range of derivatives.

The oxidation of the isoindoline (B1297411) ring system can lead to the formation of various derivatives. For instance, the oxidation of indoles is a fundamental organic transformation that yields a variety of synthetically and pharmaceutically valuable nitrogen-containing compounds. nih.gov While direct oxidation studies on this compound are not extensively detailed in the provided search results, the general principles of indole oxidation can be inferred. Oxidative processes can introduce hydroxyl groups or lead to ring-opening, depending on the oxidant and reaction conditions. For example, the oxidation of 3-hydroxy-2-substituted isoindolin-1-ones to their corresponding phthalimides has been achieved using reagents like nickel peroxide, pyridinium chlorochromate (PCC), and 2-iodoxybenzoic acid (IBX). mdpi.com

The reduction of the imino groups in this compound would be expected to yield amino derivatives. The specific products would depend on the reducing agent and the reaction conditions. The characterization of such products would involve standard analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the conversion of the imino groups to amino groups.

The imino groups of this compound can react with both nucleophiles and electrophiles.

Nucleophilic Substitution: Nucleophiles, which are electron-rich species, can attack the carbon atoms of the imino groups. alliedacademies.org This can lead to the displacement of one of the imino groups or addition to the C=N double bond. The reactivity is influenced by the electron-withdrawing nature of the adjacent aromatic ring.

Electrophilic Substitution: Electrophiles, being electron-deficient, can react with the nitrogen atoms of the imino groups, which possess lone pairs of electrons. alliedacademies.org This can result in N-alkylation or N-acylation, leading to a variety of substituted isoindoline derivatives.

Cyclization Reactions and Heterocyclic Ring System Formation

This compound is a key precursor in the synthesis of macrocyclic compounds, most notably phthalocyanines. This process involves a cyclotetramerization reaction, where four molecules of this compound (or its derivatives) condense to form the characteristic phthalocyanine (B1677752) ring system. This reaction is often carried out at elevated temperatures in the presence of a metal salt, which templates the formation of the macrocycle.

Beyond phthalocyanines, this compound can participate in other cyclization reactions to form various heterocyclic systems. For example, its reaction with 1,3,4-thiadiazole can form a different heterocyclic ring system which can act as a ligand for metal complexes. patsnap.com It also reacts with aromatic diamines like 1,3-diaminobenzene or 2,6-diaminopyridine to produce hemiporphyrazines, which are phthalocyanine analogues. wikipedia.org

Hydrolysis of this compound to Phthalimides

The imino groups of this compound are susceptible to hydrolysis, particularly under acidic or basic conditions. This reaction proceeds via the formation of a monoiminophthalimide intermediate, which then undergoes further hydrolysis to yield phthalimide (B116566). wikipedia.org For instance, refluxing 5-neopentoxy-1,3-diiminoisoindoline in aqueous dioxane results in the formation of 4-neopentoxyphthalimide. cdnsciencepub.com Phthalimide is a stable dicarboximide that is itself a useful synthetic intermediate. wikipedia.org

Table 1: Reaction Conditions for Hydrolysis of a this compound Derivative

| Reactant | Reagents | Product |

| 5-neopentoxy-1,3-diiminoisoindoline | Aqueous dioxane, reflux | 4-neopentoxyphthalimide |

Data sourced from Canadian Journal of Chemistry cdnsciencepub.com

Metal-Mediated Coupling Reactions Involving this compound

This compound can participate in metal-mediated coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve a transition metal catalyst, such as palladium or rhodium. For example, the reaction between metal-bound isonitriles in a palladium complex and this compound leads to novel palladium-aminocarbene species. researchgate.net

These coupling reactions can be used to synthesize more complex molecules. For instance, palladium-catalyzed cross-coupling reactions are widely used in the synthesis of complex organic molecules. mdpi.comnih.gov While specific examples of well-known named coupling reactions (e.g., Suzuki, Heck) directly involving the core this compound structure as a primary coupling partner are not extensively detailed in the provided results, its derivatives can undergo such transformations. For example, a triflate derivative of an indolizinone, formed from a rhodium-catalyzed 1,3-dipolar cycloaddition, undergoes a palladium-mediated C-N coupling with anilines. nih.gov

Compound Index

Catalytic Applications of this compound in Organic Transformations

While this compound is primarily recognized as a precursor in the synthesis of phthalocyanines and other macrocyclic compounds, its derivatives have demonstrated significant potential as ligands in metal-catalyzed organic transformations. The nitrogen-rich structure of this compound allows it to form stable complexes with transition metals, which can then act as highly effective catalysts.

One of the most notable applications is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. The efficiency of the Suzuki-Miyaura reaction is highly dependent on the nature of the catalyst, particularly the ligands coordinated to the palladium center.

Detailed research has shown that novel palladium-aminocarbene species, derived from the metal-mediated coupling of isonitriles and this compound, exhibit remarkable catalytic activity in the Suzuki-Miyaura cross-coupling of aryl bromides with phenylboronic acid. researchgate.net These complexes have been synthesized and characterized, and their catalytic efficacy has been systematically evaluated under various reaction conditions.

The general structure of these palladium complexes involves a bidentate ligand formed from the in-situ reaction of this compound with two isonitrile molecules in the coordination sphere of a palladium(II) precursor. This results in the formation of a highly stable palladium-aminocarbene complex that can efficiently catalyze the Suzuki-Miyaura reaction.

The catalytic performance of these this compound-derived palladium complexes has been investigated for the coupling of different substituted aryl bromides with phenylboronic acid. The results, as summarized in the table below, demonstrate that these catalysts are highly active, affording excellent yields of the corresponding biaryl products with high turnover numbers (TONs) and turnover frequencies (TOFs). researchgate.net

| Aryl Bromide | Product | Yield (%) | TON | TOF (h⁻¹) |

|---|---|---|---|---|

| 4-Bromotoluene | 4-Methylbiphenyl | 98 | 9.8 x 10⁴ | 3.9 x 10⁴ |

| 4-Bromoanisole | 4-Methoxybiphenyl | 95 | 9.5 x 10⁴ | 3.8 x 10⁴ |

| 4-Bromobenzonitrile | 4-Cyanobiphenyl | 92 | 9.2 x 10⁴ | 3.7 x 10⁴ |

| 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)biphenyl | 88 | 8.8 x 10⁴ | 3.5 x 10⁴ |

| 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 85 | 8.5 x 10⁴ | 3.4 x 10⁴ |

The high catalytic activity of these complexes can be attributed to the strong electron-donating ability of the aminocarbene ligand derived from this compound, which stabilizes the palladium center and facilitates the key steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. The steric bulk provided by the substituents on the isonitrile also plays a crucial role in promoting the catalytic efficiency.

In addition to the Suzuki-Miyaura reaction, iminoisoindoline-based palladacyclic compounds have also been reported as active precatalysts for the Heck coupling reaction, another important carbon-carbon bond-forming reaction. usask.ca These findings underscore the versatility of this compound as a ligand precursor for the development of highly efficient and robust homogeneous catalysts for a range of organic transformations. The ease of modification of the this compound core and the isonitrile reactants offers a platform for the rational design and synthesis of new catalysts with tailored electronic and steric properties for specific applications in organic synthesis.

Coordination Chemistry of 1,3 Diiminoisoindoline

1,3-Diiminoisoindoline as a Ligand in Metal Complex Synthesis

Spectroscopic Characterization of Metal Complexes (NMR, IR, UV-Vis, EPR)

The characterization of metal complexes incorporating the this compound (DI) ligand is crucial for understanding their structure, bonding, and electronic properties. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Electron Paramagnetic Resonance (EPR) spectroscopy, provides a comprehensive profile of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of diamagnetic DI complexes in solution. In ¹H NMR, the chemical shifts of the ligand's protons provide insight into the coordination environment. For instance, in a palladium-aminocarbene complex derived from this compound, the imino protons (C=NH) appear as broad singlets around δ 8.23-8.28 ppm in DMSO-d₆. acs.org The aromatic protons of the isoindoline (B1297411) core are typically observed as a multiplet in the range of δ 7.71-7.96 ppm. acs.org The coordination of the ligand to a metal center often leads to shifts in these signals compared to the free ligand, indicating changes in the electronic environment. Detailed ¹H and ¹³C NMR studies on related N-aryl substituted phthalic imidines have shown that they exist as 3-amino-1-N-arylimino-1H-isoindole compounds in DMSO-d₆, highlighting the tautomeric possibilities that influence complexation. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination modes of the DI ligand by observing the vibrational frequencies of its functional groups. A key diagnostic feature is the stretching vibration of the C=N (imine) and N-H bonds. The positions of these bands can shift upon coordination to a metal ion, which confirms the involvement of the imino nitrogen atoms in bonding. In various Schiff base metal complexes, the coordination through azomethine nitrogen is confirmed by such shifts. aristonpubs.com For instance, new bands appearing in the far-IR region (typically 400-500 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) bonds, providing direct evidence of coordination. nih.govresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a specialized technique used exclusively for studying metal complexes with unpaired electrons (paramagnetic species), such as those containing Cu(II), Fe(III), or Mn(III). The EPR spectrum provides detailed information about the electronic environment of the metal center, including its oxidation state, spin state, and the symmetry of the coordination sphere. researchgate.netnih.gov For high-spin transition metal complexes, EPR is a powerful tool for determining the zero-field splitting parameters, which describe the separation of spin sublevels in the absence of an external magnetic field. nationalmaglab.org While specific EPR studies on this compound complexes are specialized, the technique is fundamental in characterizing paramagnetic catalysts, such as those investigated for catalase-like activity. researchgate.net

The following table summarizes typical spectroscopic data for metal complexes containing ligands derived from this compound.

| Spectroscopic Technique | Feature | Typical Range/Observation | Reference |

| ¹H NMR | Imino Protons (C=NH) | δ 8.2 - 8.3 ppm (broad singlet) | acs.org |

| Aromatic Protons | δ 7.7 - 8.0 ppm (multiplet) | acs.org | |

| IR | ν(M-N) | 400 - 500 cm⁻¹ | nih.govresearchgate.net |

| ν(C=N) | Shift upon coordination | aristonpubs.com | |

| UV-Vis | π → π* transitions | High-energy bands in UV region | nih.govacs.org |

| Charge Transfer (CT) | Bands in visible region, dependent on metal | nih.gov | |

| EPR | g-values | Anisotropic signals for paramagnetic centers | nih.gov |

| Zero-Field Splitting | Characterizes high-spin metal ions | nationalmaglab.org |

Applications of this compound Metal Complexes in Catalysis

Metal complexes derived from this compound and its substituted analogues have emerged as versatile catalysts in various chemical transformations. The ligand's structure allows for the stabilization of different metal centers and oxidation states, enabling catalytic activity in a range of reactions. These complexes are particularly noted for their performance in carbon-carbon bond-forming reactions and oxidation-reduction processes.

Catalytic Activity in Organic Transformations

Complexes of this compound have demonstrated significant catalytic activity in important organic reactions. Palladacycles based on iminoisoindoline ligands have been successfully employed as precatalysts for Heck and Suzuki coupling reactions. usask.ca These reactions are fundamental in synthetic organic chemistry for the formation of C-C bonds, widely used in the production of pharmaceuticals, agrochemicals, and advanced materials. The robust nature of these palladacycles contributes to their effectiveness as catalysts in these transformations.

Development of New Catalysts with Enhanced Efficiency

Research has focused on modifying the structure of this compound-based ligands to fine-tune the properties of the resulting metal complexes and enhance their catalytic efficiency. A key strategy involves introducing electron-donating or electron-withdrawing substituents onto the ligand framework. This modification alters the electronic properties of the metal center, which in turn influences the catalyst's reactivity and stability. For example, in diiron complexes designed to mimic catalase, the introduction of substituents on the pyridyl-imino portion of the ligand directly impacts the Fe(III)/Fe(II) redox potential. mdpi.com It was found that complexes with more electron-deficient metal centers, resulting from electron-withdrawing substituents, exhibit significantly higher catalytic activity. mdpi.com This principle allows for the rational design of new catalysts with improved performance for specific applications.

Catalase-like Activity of this compound Complexes

Certain metal complexes of this compound derivatives exhibit catalase-like activity, meaning they can catalyze the disproportionation of hydrogen peroxide (H₂O₂) into water and oxygen. nih.gov This is a biologically important reaction, as catalases protect cells from oxidative damage caused by H₂O₂. mdpi.com Non-heme diiron complexes with ligands such as 1,3-bis(2-pyridyl-imino)isoindoline have been shown to be functional models of catalase. mdpi.com Mechanistic studies suggest that the catalytic cycle involves the formation of a diiron-peroxo intermediate. The efficiency of these mimics is directly correlated with the redox potential of the iron centers; a higher redox potential leads to greater catalase-like activity. mdpi.com The turnover frequency (TOF) for these complexes can reach values as high as 288 h⁻¹, demonstrating their potential as effective artificial enzymes. mdpi.com

The table below presents the catalytic performance of several mononuclear iron(II) complexes with substituted this compound ligands in the disproportionation of H₂O₂.

| Complex Ligand | Substituent | Turnover Number (TON)¹ | Turnover Frequency (TOF) (h⁻¹)¹ | Reference |

| L1 | H | 10.4 | 288 | mdpi.com |

| L2 | 4'-Methyl | 9.8 | 265 | mdpi.com |

| L3 | 4'-Chloro | 11.2 | 310 | mdpi.com |

| L4 | 5'-Chloro | 11.5 | 324 | mdpi.com |

| ¹TON = mol H₂O₂/mol catalyst; TOF = mol H₂O₂/mol catalyst/h. |

Suzuki-Miyaura Cross-Coupling Catalysis

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for creating biaryl compounds, is another area where this compound complexes have shown significant promise. mdpi.commdpi.comresearchgate.net Novel palladium–aminocarbene species, synthesized through the metal-mediated coupling of isonitriles and this compound, have been successfully applied as catalysts in this reaction. acs.org These catalysts facilitate the coupling of aryl halides with arylboronic acids under relatively mild conditions. The unique structure of the ligand, derived from this compound, helps to stabilize the palladium center throughout the catalytic cycle, contributing to the efficiency and longevity of the catalyst. This application underscores the utility of this compound as a versatile platform for developing advanced catalysts for C-C bond formation. acs.orgusask.ca

Applications of 1,3 Diiminoisoindoline in Advanced Materials and Pigments

Precursor Role in Phthalocyanine (B1677752) Synthesis

The primary application of 1,3-diiminoisoindoline is as a direct precursor for the synthesis of phthalocyanines (Pcs), a class of intensely colored macrocyclic compounds. jchemrev.comrsc.org Phthalocyanines are renowned for their thermal and chemical stability, making them ideal for use as robust pigments and functional dyes. jchemrev.com The synthesis can start from various 1,2-disubstituted benzenes, including phthalonitriles, phthalic anhydrides, and 1,3-diiminoisoindolines. rsc.org Using this compound is often advantageous as it can condense under relatively mild conditions to form the desired phthalocyanine product. dergipark.org.tr This compound is crucial for producing both unsubstituted and complex, substituted phthalocyanine derivatives. jchemrev.comnih.gov For instance, it is used as the initial material for synthesizing copper phthalocyanine precursors. google.com

The formation of the phthalocyanine macrocycle from this compound proceeds through a cyclotetramerization reaction. In this process, four molecules of this compound condense to form the large, planar 18-π electron aromatic system characteristic of the phthalocyanine ring. jchemrev.comdergipark.org.tr The reaction can be performed in high-boiling point solvents. jchemrev.com When unsubstituted metal-free phthalocyanine (H₂Pc) is the target, this compound can be condensed in the presence of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or a reducing agent such as hydroquinone. dergipark.org.tr

The synthesis of metal phthalocyanines (MPcs) involves a similar condensation of four units of the precursor around a central metal ion, which acts as a template for the macrocycle formation. dergipark.org.tracs.org The metal ion is coordinated by the four isoindoline (B1297411) nitrogen atoms, resulting in a highly stable square planar complex. dergipark.org.tr This templating method is a common preparative route for a wide variety of metallophthalocyanines. rsc.org

This compound is a versatile building block for creating more complex phthalocyanine structures, including those with specific substituents and unsymmetrical arrangements. cdnsciencepub.comresearchgate.net The synthesis of asymmetrically substituted phthalocyanines is a significant challenge, and methods involving this compound are crucial. cdnsciencepub.com

One common strategy is the statistical cross-condensation of two different precursors, such as a substituted diiminoisoindoline with an unsubstituted this compound. cdnsciencepub.comresearchgate.net This approach yields a mixture of products, including the desired unsymmetrical phthalocyanine, which must then be separated. For example, the crossed condensation of this compound with 5-neopentoxy-1H-isoindole-l,3(2H)-dithione produced mixtures containing 2-neopentoxyphthalocyanine and 2,16-dineopentoxyphthalocyanine. cdnsciencepub.com

More selective methods have also been developed. The subphthalocyanine ring expansion strategy, for instance, involves reacting a pre-formed subphthalocyanine with a diiminoisoindoline derivative. nih.gov This method has been used to selectively synthesize A₃B-type phthalocyanines, where three of the isoindole units are identical and one is different. nih.gov

| Synthesis Strategy | Precursors | Resulting Phthalocyanine Type | Reference |

| Statistical Cross-Condensation | This compound and a substituted precursor (e.g., 5-neopentoxy-1H-isoindole-l,3(2H)-dithione) | Mixture including mono- and di-substituted phthalocyanines | cdnsciencepub.com |

| Subphthalocyanine Ring Expansion | Boron(III) subphthalocyanine (BClSubPc) and 5-nitroisoindoline-1,3-diimine | A₃B type unsymmetrical phthalocyanine | nih.gov |

| Mixed Condensation | Substituted phthalonitrile (B49051) and unsubstituted this compound | Unsymmetrically substituted zinc phthalocyanine complexes | rsc.org |

The properties of phthalocyanines derived from precursors like this compound can be further tailored through doping. Doping involves introducing impurities or additives into the material to alter its electronic and structural characteristics. In a study involving titanyl phthalocyanine (TiOPc) and vanadyl phthalocyanine (VOPc), anthraflavic acid was used as a dopant. mdpi.com This chemical doping was performed to modify the semiconductor behavior of the phthalocyanine films. mdpi.com The research found that the electronic behavior could be altered depending on the central metal in the phthalocyanine. mdpi.com Such modifications are critical for the application of phthalocyanines in solid-state devices, where tuning properties like the fundamental energy gap is essential. mdpi.com Furthermore, the creation of defects, such as iodine vacancies in a CrI₃ monolayer substrate, has been shown to enhance the magnetic interactions between an adsorbed iron phthalocyanine molecule and the substrate, offering a pathway to engineer the material's magnetic properties. nih.gov

Development of Advanced Materials: Polymers and Dyes

Beyond its role in pigment synthesis, this compound is a precursor to materials used in advanced applications, including specialized polymers and high-performance dyes. jchemrev.combiosynth.com The inherent stability of the phthalocyanine macrocycle, formed from this precursor, imparts exceptional durability to the final products. jchemrev.com

Phthalocyanines, synthesized from this compound, can be incorporated into polymer structures like dendrimers and other macromolecules. jchemrev.com A primary motivation for this is to overcome the poor solubility of many phthalocyanine compounds in common organic solvents. jchemrev.com By attaching polymeric chains or incorporating the macrocycle into a larger polymer backbone, the resulting material's processability and utility can be significantly enhanced. jchemrev.com These phthalocyanine-polymer composites can exhibit unique optical and electronic properties, making them suitable for specialized applications. biosynth.com

This compound is a key intermediate for producing coloring compositions for various industries. chemicalbook.com It is explicitly used in the textile industry for the synthesis of dyes for protein fibers such as wool. biosynth.com The resulting phthalocyanine pigments, such as the well-known Phthalo Blue, are prized for their high color intensity, lightfastness, and resistance to chemical degradation. jchemrev.comdergipark.org.tr These properties make them ideal for applications where long-lasting, vibrant color is required.

In the coatings industry, pigments derived from this compound provide excellent durability and weather resistance. Their stability ensures that paints and coatings retain their color and protective qualities even when exposed to harsh environmental conditions. The versatility and robustness of these pigments have established them as a cornerstone of modern colorant technology.

| Industry | Application | Key Properties Conferred | References |

| Textile | Dyes for wool and other fibers | Color vibrancy, lightfastness, chemical stability | biosynth.com |

| Coatings & Paints | Pigments for paints and lacquers | Durability, weather resistance, intense coloration | chemicalbook.comjchemrev.com |

| Organic Pigments | Synthesis of isoindoline pigments | High performance, stability | google.compatsnap.com |

Pigment Synthesis: Isoindoline and Phthalocyanine-Based Pigments

This compound is a pivotal intermediate in the chemical industry, primarily utilized for the synthesis of high-performance pigments, including those in the isoindoline and phthalocyanine classes. google.comguidechem.comwikipedia.orgpatsnap.com Its reactive nature allows it to be a foundational building block for creating a wide spectrum of colors characterized by exceptional stability.

Isoindoline Pigments: The synthesis of isoindoline pigments often involves the condensation of this compound with compounds containing active methylene groups. A notable example is the reaction of this compound with barbituric acid in an inorganic acid methanol (B129727) solution to produce isoindoline yellow pigments. swan.ac.uk By modifying the reactants, a diverse range of molecular structures and, consequently, different colors can be achieved, expanding the isoindoline pigment family. swan.ac.uk The resulting pigments, which can range from yellow to red, are valued for their stability to heat and solvents. researchgate.net

Phthalocyanine Pigments: this compound is a crucial precursor for phthalocyanine pigments, which are renowned for their intense blue and green shades and outstanding lightfastness. researchgate.net The synthesis involves the cyclotetramerization of four units of an isoindoline precursor. This compound serves as a more reactive intermediate than phthalonitriles, allowing the reaction to proceed under milder conditions. nih.gov

The process can be tailored to produce either metal-free phthalocyanine (H₂Pc) or, more commonly, metal phthalocyanines (MPc) by introducing a metal salt into the reaction. researchgate.netnih.gov For instance, reacting this compound with a cupric salt, such as cupric chloride, in an inert organic solvent yields a precursor that can be converted to the stable copper phthalocyanine pigment. google.com This method is versatile and can be adapted to incorporate various metals, leading to a wide array of pigments with specific properties.

The following table summarizes key synthetic pathways for pigments starting from this compound:

| Pigment Class | Co-reactant(s) | Resulting Pigment Type | Reference |

| Isoindoline | Barbituric Acid | Yellow Pigment | swan.ac.uk |

| Isoindoline | CH-acidic compounds (e.g., Ethyl cyanoacetate) | Yellow, Orange, or Red Pigments | researchgate.net |

| Phthalocyanine | Self-condensation (e.g., in a high boiling point alcohol) | Metal-Free Phthalocyanine (Blue-Green) | nih.gov |

| Phthalocyanine | Cupric Salts (e.g., CuCl₂) | Copper Phthalocyanine Precursor | google.com |

| Phthalocyanine | Metal Salts | Metal Phthalocyanines (Various Colors) | researchgate.netnih.gov |

Photochemistry Applications: Light-Driven Processes and Solar Energy Conversion

While this compound itself is not typically used directly in photochemical applications, its primary importance in this field lies in its role as an essential precursor for the synthesis of highly stable and photochemically active compounds, particularly phthalocyanines. swan.ac.ukresearchgate.net These resulting materials are integral to various light-driven technologies due to their unique electronic and optical properties.

The derivatives synthesized from this compound, such as phthalocyanines, exhibit strong absorption in the visible and near-infrared regions of the electromagnetic spectrum. This characteristic makes them suitable for applications where light harvesting is critical. The molecular structure of these pigments allows for efficient conversion of light energy into electrical or chemical energy, a fundamental requirement for applications in solar energy.

Role in Solar Energy Conversion: Phthalocyanines, produced via this compound, are extensively researched for their use in dye-sensitized solar cells (DSSCs). swan.ac.uk In these devices, the phthalocyanine dye molecule absorbs photons, leading to an excited electronic state from which an electron can be injected into the semiconductor material (e.g., TiO₂), thus generating a photocurrent. The stability and high molar extinction coefficients of phthalocyanines make them attractive candidates for improving the efficiency and longevity of solar cells. researchgate.net Research has demonstrated that incorporating specific zinc phthalocyanine derivatives, synthesized from precursors like this compound, can enhance the power conversion efficiency and operational stability of solar devices. researchgate.net